molecular formula C20H22ClN5O2S B1150017 Chitinase-IN-2 (hydrochloride)

Chitinase-IN-2 (hydrochloride)

Cat. No.: B1150017
M. Wt: 431.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chitinase-IN-2 (hydrochloride) is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin. Chitin is a major structural component found in the exoskeletons of arthropods, fungal cell walls, and some algae.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chitinase-IN-2 (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor molecule that contains the core structure required for chitinase inhibition.

    Functional Group Modification: Various functional groups are introduced or modified to enhance the inhibitory activity against chitinase.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form to improve its solubility and stability.

Industrial Production Methods: Industrial production of Chitinase-IN-2 (hydrochloride) involves large-scale synthesis using optimized reaction conditions. This includes:

Chemical Reactions Analysis

Types of Reactions: Chitinase-IN-2 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of Chitinase-IN-2 (hydrochloride) with modified functional groups, potentially enhancing or altering its inhibitory activity .

Scientific Research Applications

Chitinase-IN-2 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Chitinase-IN-2 (hydrochloride) exerts its effects by binding to the active site of chitinase enzymes, thereby inhibiting their catalytic activity. This inhibition prevents the hydrolysis of chitin into its monomeric components, disrupting the structural integrity of chitin-containing organisms. The molecular targets include the glycoside hydrolase family 18 chitinases, and the pathways involved are those related to chitin metabolism .

Comparison with Similar Compounds

    Allosamidin: Another chitinase inhibitor with a different structural framework.

    Argifin: A cyclic peptide that inhibits chitinase activity.

    Cyclopentapeptides: A class of compounds known for their chitinase inhibitory properties.

Uniqueness of Chitinase-IN-2 (hydrochloride): Chitinase-IN-2 (hydrochloride) is unique due to its high potency and specificity towards chitinase enzymes. Its hydrochloride form enhances its solubility and stability, making it more effective in various applications compared to other chitinase inhibitors .

Properties

Molecular Formula

C20H22ClN5O2S

Molecular Weight

431.94

IUPAC Name

6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride

InChI

InChI=1S/C20H21N5O2S.ClH/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27;/h4-8,21H,9-11H2,1-3H3;1H

SMILES

CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.